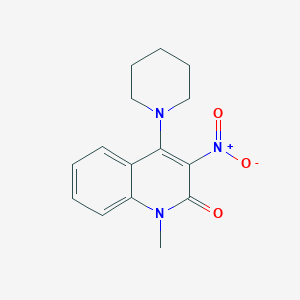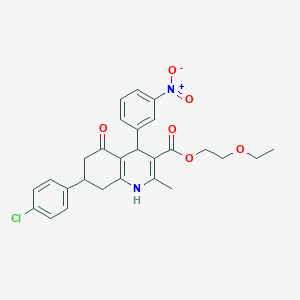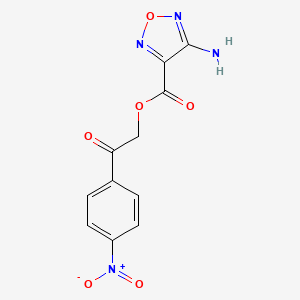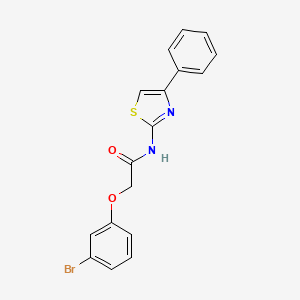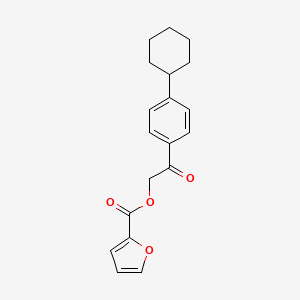![molecular formula C19H13ClINO2 B5106702 N-[4-(4-chlorophenoxy)phenyl]-2-iodobenzamide](/img/structure/B5106702.png)
N-[4-(4-chlorophenoxy)phenyl]-2-iodobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-chlorophenoxy)phenyl]-2-iodobenzamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied in scientific research. It was first discovered by Millennium Pharmaceuticals, Inc., and later acquired by Takeda Pharmaceutical Company Limited. MLN4924 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Mécanisme D'action
N-[4-(4-chlorophenoxy)phenyl]-2-iodobenzamide inhibits the activity of NAE, which is responsible for the activation of NEDD8, a small ubiquitin-like protein. NEDD8 conjugation plays a critical role in the regulation of protein degradation pathways, including the ubiquitin-proteasome system and autophagy. This compound-induced inhibition of NAE leads to the accumulation of NEDD8-conjugated proteins, which triggers an apoptotic response and subsequent cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells through the accumulation of NEDD8-conjugated proteins. This mechanism of action has been demonstrated in various cancer cell lines and animal models. This compound has also been shown to inhibit tumor growth and metastasis in preclinical studies. In addition, this compound has been shown to sensitize cancer cells to other anticancer agents, such as cisplatin and doxorubicin.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(4-chlorophenoxy)phenyl]-2-iodobenzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in preclinical models. However, this compound also has some limitations. It has low solubility in water, which can limit its use in some experimental settings. In addition, this compound has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
Orientations Futures
For research on N-[4-(4-chlorophenoxy)phenyl]-2-iodobenzamide include the identification of biomarkers that can predict response to treatment, the development of combination therapies that can enhance its anticancer activity, and the optimization of its pharmacokinetic properties to improve its efficacy and safety.
Méthodes De Synthèse
The synthesis of N-[4-(4-chlorophenoxy)phenyl]-2-iodobenzamide involves several steps, including the reaction of 2-iodobenzoic acid with 4-chlorophenol to form 4-(4-chlorophenoxy)-2-iodobenzoic acid. This intermediate is then coupled with 4-aminophenyl to produce this compound. The synthesis of this compound has been optimized to ensure high yield and purity.
Applications De Recherche Scientifique
N-[4-(4-chlorophenoxy)phenyl]-2-iodobenzamide has been extensively studied in scientific research for its potential as an anticancer agent. It has been shown to inhibit the activity of NEDD8-activating enzyme (NAE), which is involved in the regulation of protein degradation pathways. This compound-induced inhibition of NAE leads to the accumulation of NEDD8-conjugated proteins and subsequent cell death. This mechanism of action has been demonstrated in various cancer cell lines and animal models.
Propriétés
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClINO2/c20-13-5-9-15(10-6-13)24-16-11-7-14(8-12-16)22-19(23)17-3-1-2-4-18(17)21/h1-12H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCMDTCJVASFNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
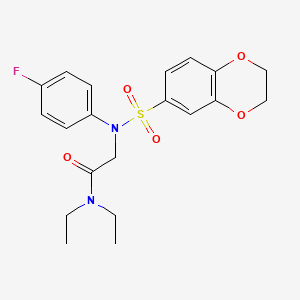
![N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-ethylbenzamide](/img/structure/B5106628.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-isoxazolylmethyl)benzamide](/img/structure/B5106630.png)
![2,6-dichloro-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B5106639.png)
![2-{isopropyl[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}ethanol](/img/structure/B5106642.png)


![1-(cyclobutylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5106665.png)
![3-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5106673.png)
